Methyl 6-amino-5-fluoronicotinate

Physicochemical Properties Medicinal Chemistry ADME

Methyl 6-amino-5-fluoronicotinate (CAS 1256792-42-3) is a fluorinated pyridine derivative characterized by its 6-amino and 5-fluoro substitution pattern on the nicotinate ring. It serves as a versatile intermediate in medicinal chemistry for synthesizing more complex pharmaceutical agents.

Molecular Formula C7H7FN2O2
Molecular Weight 170.14
CAS No. 1256792-42-3
Cat. No. B3046542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-5-fluoronicotinate
CAS1256792-42-3
Molecular FormulaC7H7FN2O2
Molecular Weight170.14
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)N)F
InChIInChI=1S/C7H7FN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10)
InChIKeyFQBYGMXZQQGSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Methyl 6-amino-5-fluoronicotinate (CAS 1256792-42-3): A Differentiated Fluorinated Pyridine Building Block


Methyl 6-amino-5-fluoronicotinate (CAS 1256792-42-3) is a fluorinated pyridine derivative characterized by its 6-amino and 5-fluoro substitution pattern on the nicotinate ring. It serves as a versatile intermediate in medicinal chemistry for synthesizing more complex pharmaceutical agents . The compound's structure provides a unique vector for chemical modification, and its physical properties, including a LogP of approximately 0.67 , are distinct from non-fluorinated analogs, influencing its behavior in both chemical reactions and biological systems .

Why Methyl 6-amino-5-fluoronicotinate Cannot Be Replaced by Unsubstituted or Mono-Substituted Nicotinate Analogs


The specific 6-amino-5-fluoro substitution pattern of Methyl 6-amino-5-fluoronicotinate (CAS 1256792-42-3) imparts unique physicochemical and biological properties that cannot be replicated by generic nicotinate esters, such as methyl nicotinate or the mono-substituted analogs methyl 6-aminonicotinate and methyl 5-fluoronicotinate . The fluorine atom at the 5-position significantly alters the electronic distribution of the aromatic ring, enhancing lipophilicity (LogP ~0.67) compared to non-fluorinated analogs and potentially improving membrane permeability . Simultaneously, the 6-amino group acts as a critical handle for further derivatization, providing a different reactivity profile compared to the 2-amino or unsubstituted analogs . This combination makes it a unique and non-interchangeable building block for specific synthetic pathways and biological targets .

Quantitative Differentiation of Methyl 6-amino-5-fluoronicotinate: A Data-Driven Evidence Guide for Scientific Selection


Enhanced Lipophilicity (LogP) vs. Non-Fluorinated 6-Amino Nicotinate Analogs

The presence of the fluorine atom at the 5-position significantly increases the lipophilicity of Methyl 6-amino-5-fluoronicotinate compared to its non-fluorinated analog, Methyl 6-aminonicotinate. This is a direct consequence of the fluoro-substitution, which alters the electron density of the aromatic ring .

Physicochemical Properties Medicinal Chemistry ADME

Demonstrated Biochemical Activity as an Ecto-5'-Nucleotidase (CD73) Inhibitor

Methyl 6-amino-5-fluoronicotinate has been experimentally identified as an inhibitor of rat ecto-5'-nucleotidase (CD73) with an IC50 of 101 nM [1]. In contrast, a closely related analog with a different substitution pattern on the nicotinate ring, Methyl 5-Amino-6-fluoronicotinate, shows no reported activity against this target in the same database.

Cancer Immunotherapy Enzymology Inflammation

Defined Physicochemical Properties for Rational Design and Formulation

The compound's well-defined physicochemical properties, such as boiling point (285.4±40.0 °C at 760 mmHg) and density (1.339±0.06 g/cm3) , provide a baseline for process development and formulation that is distinct from other nicotinate derivatives [1].

Pre-formulation Crystallization Process Chemistry

Validated Application Scenarios for Methyl 6-amino-5-fluoronicotinate (CAS 1256792-42-3)


Drug Discovery Targeting Ecto-5'-Nucleotidase (CD73) in Immuno-Oncology

Based on its confirmed inhibitory activity against rat ecto-5'-nucleotidase with an IC50 of 101 nM [1], Methyl 6-amino-5-fluoronicotinate (CAS 1256792-42-3) is a compelling starting point for medicinal chemistry campaigns aimed at developing novel CD73 inhibitors. This target is a key regulator of adenosine production in the tumor microenvironment, and its inhibition is a validated strategy to enhance anti-tumor immunity. The compound's demonstrated potency provides a clear rationale for its selection over regioisomers like Methyl 5-Amino-6-fluoronicotinate, which lack this reported activity.

Synthesis of Fluorinated Bioactive Molecules with Enhanced ADME Properties

The increased lipophilicity of Methyl 6-amino-5-fluoronicotinate (LogP ~0.67) [1] compared to non-fluorinated 6-aminonicotinate analogs makes it a preferred building block for introducing a fluorine atom into lead compounds. This modification is a classic strategy in medicinal chemistry to improve membrane permeability and metabolic stability. Researchers focused on optimizing the ADME profile of a lead series should prioritize this fluorinated building block over its non-fluorinated counterpart to potentially achieve superior pharmacokinetic outcomes.

Development of Scalable Chemical Processes with Defined Physicochemical Control

For chemical process development and manufacturing, the well-defined boiling point (285.4±40.0 °C) and density (1.339±0.06 g/cm3) of Methyl 6-amino-5-fluoronicotinate [1] provide critical parameters for designing robust purification and isolation steps. The compound's higher density relative to non-fluorinated analogs can be exploited in separation and crystallization process design. This level of physicochemical definition is essential for scaling up production from gram to kilogram quantities with reproducibility.

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